molecular formula C19H14N2O4 B12817296 3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B12817296
M. Wt: 334.3 g/mol
InChI Key: AATAYXNNURFOEX-UHFFFAOYSA-N
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Description

3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound that features a biphenyl core substituted with an amino group, a pyridinyl group, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of the Boronic Acid Derivative

    • The boronic acid derivative can be synthesized by reacting an appropriate aryl halide with a boron reagent under suitable conditions.
  • Step 2: Suzuki-Miyaura Coupling

    • The boronic acid derivative is then coupled with a halogenated biphenyl compound in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene.
  • Step 3: Functional Group Transformations

    • The resulting biphenyl compound is further functionalized to introduce the amino and carboxylic acid groups through various organic transformations, such as nitration, reduction, and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation

    • The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like H2O2 or KMnO4.
  • Reduction

    • The nitro group can be reduced back to the amino group using reducing agents like SnCl2 or H2/Pd.
  • Substitution

    • The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: SnCl2, H2/Pd

    Substitution: EDC, DCC

Major Products Formed

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amino derivatives

    Substitution: Esters or amides

Scientific Research Applications

3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:

  • Medicinal Chemistry

    • This compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
  • Materials Science

    • It can be utilized in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
  • Organic Synthesis

    • The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
  • Biological Research

    • It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and functional groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
  • 3-(Pyridin-4-yl)benzoic acid
  • 4-(Pyridin-2-yl)benzoic acid

Uniqueness

3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

5-(3-amino-4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H14N2O4/c20-17-10-12(1-2-16(17)11-3-5-21-6-4-11)13-7-14(18(22)23)9-15(8-13)19(24)25/h1-10H,20H2,(H,22,23)(H,24,25)

InChI Key

AATAYXNNURFOEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC=NC=C3

Origin of Product

United States

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